3-Morpholino-3-oxopropannitril

Übersicht

Beschreibung

4-(Cyanoacetyl)morpholine is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17 g/mol. The purity is usually 95%.

The exact mass of the compound 4-(Cyanoacetyl)morpholine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22791. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Cyanoacetyl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cyanoacetyl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Proteomics-Forschung

3-Morpholino-3-oxopropannitril: wird in der Proteomics-Forschung zur Modifikation von Proteinen und Peptiden verwendet. Diese Verbindung kann mit Aminogruppen in Proteinen reagieren, was zur Bildung stabiler Amidbindungen führt. Dies ist besonders nützlich für die Markierung oder Immobilisierung von Proteinen für analytische Zwecke .

Molekularmodellierung und -simulation

In der Computerchemie wird 4-Cyanoacetylmorpholin in Molekularmodellierungsprogrammen wie Amber und GROMACS verwendet. Es dient als Bestandteil von Simulationen, die die Struktur und Dynamik von biologischen Molekülen untersuchen .

Synthetische organische Chemie

Als vielseitiger Baustein wird N-Cyanoacetylmorpholin bei der Synthese verschiedener organischer Verbindungen verwendet. Seine Cyan- und Morpholin-Gruppen machen es zu einem wertvollen Vorläufer für den Aufbau komplexer Moleküle, einschließlich Heterocyclen .

Arzneimittelforschung

Diese Verbindung findet in der Arzneimittelforschung Anwendung als Zwischenprodukt. Es kann in pharmakologisch aktive Moleküle umgewandelt werden, was zur Entwicklung neuer Medikamente mit potenziellen therapeutischen Wirkungen beiträgt .

Chemieunterricht

In akademischen Einrichtungen wird 4-(Cyanoacetyl)morpholin verwendet, um Prinzipien der organischen Synthese und Reaktivität zu demonstrieren. Es bietet ein praktisches Beispiel für den Unterricht in nukleophilen Additionsreaktionen und Nitrilchemie .

Materialwissenschaft

Die einzigartigen Eigenschaften der Verbindung werden in der Materialwissenschaft für die Entwicklung neuartiger Materialien untersucht. Seine Fähigkeit, Polymerisations- und Vernetzungsreaktionen zu durchlaufen, macht es zu einem Kandidaten für die Herstellung neuer polymerer Substanzen .

Biochemische Forschung

In der Biochemie wird This compound verwendet, um enzymkatalysierte Reaktionen zu untersuchen. Es wirkt als Substrat oder Inhibitor in enzymatischen Assays und hilft dabei, die Mechanismen der Enzymwirkung zu erklären .

Landwirtschaftliche Chemie

Schließlich wird diese Verbindung hinsichtlich ihrer potenziellen Verwendung in der landwirtschaftlichen Chemie untersucht. Es könnte als Vorläufer für die Synthese von Agrochemikalien dienen und zur Entwicklung neuer Pestizide oder Wachstumsregulatoren beitragen .

Biologische Aktivität

4-(Cyanoacetyl)morpholine is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological properties of this compound, summarizing research findings, synthesizing data, and presenting case studies to illustrate its significance in various fields.

Chemical Structure and Properties

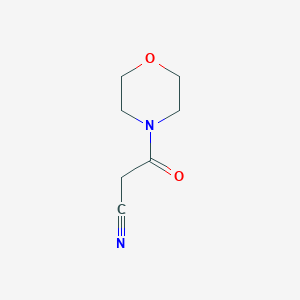

4-(Cyanoacetyl)morpholine has the molecular formula and a molecular weight of approximately 154.17 g/mol. The compound features a morpholine ring linked to a cyanoacetyl group, which contributes to its unique reactivity and biological interactions. The structure can be represented as follows:

Biological Activities

Research indicates that 4-(cyanoacetyl)morpholine exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

- Synthesis of Heterocycles : It serves as a versatile building block in synthesizing various heterocyclic compounds, many of which exhibit significant biological activities.

- Catalytic Properties : The compound has been explored for its potential as a catalyst in organic reactions due to its ability to form hydrogen bonds and coordinate with metal ions, which can enhance reaction rates and selectivity.

The mechanism of action for 4-(cyanoacetyl)morpholine is primarily attributed to the reactivity of its functional groups. The cyano group enhances electrophilicity, allowing it to participate in nucleophilic attacks in biochemical pathways. This property is crucial for its role in synthesizing biologically active compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of 4-(cyanoacetyl)morpholine:

- Antimicrobial Studies : In vitro tests demonstrated that 4-(cyanoacetyl)morpholine exhibited significant activity against various bacterial strains, indicating its potential as an antimicrobial agent. For instance, it showed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Synthesis and Evaluation of Derivatives : Researchers synthesized derivatives of 4-(cyanoacetyl)morpholine to evaluate their biological activities. One study reported that modifications to the morpholine ring significantly enhanced the anticancer properties of the derivatives, suggesting structure-activity relationships (SAR) that could guide future drug development.

- Pharmacological Applications : The compound has been studied as a precursor in pharmaceutical synthesis targeting diseases such as cancer and bacterial infections. Its unique structure allows for modifications that can lead to potent therapeutic agents .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-(cyanoacetyl)morpholine, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Morpholine | Six-membered ring with nitrogen | Basic amine properties, used as a solvent |

| Cyanoacetic acid | Cyano group attached to acetic acid | Strong electrophilic character |

| 3-Cyanoindole | Indole structure with cyano group | Exhibits different reactivity patterns |

| 4-(Cyanoacetyl)morpholine | Morpholine ring + cyanoacetyl group | Distinct reactivity; potential in medicinal chemistry |

This table illustrates how 4-(cyanoacetyl)morpholine stands out due to its combination of functional groups, enhancing its reactivity compared to other compounds.

Eigenschaften

IUPAC Name |

3-morpholin-4-yl-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c8-2-1-7(10)9-3-5-11-6-4-9/h1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZPMUJGZZSMCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864550 | |

| Record name | 4-Morpholinepropanenitrile, .beta.-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15029-32-0 | |

| Record name | 4-(Cyanoacetyl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15029-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanoacetmorpholide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Morpholinepropanenitrile, .beta.-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Morpholinepropanenitrile, .beta.-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(cyanoacetyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.